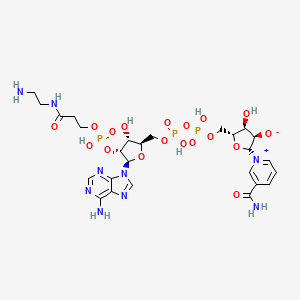

Aecep-NAD

Description

Fundamental Roles of Nicotinamide (B372718) Adenine (B156593) Dinucleotide in Cellular Homeostasis and Metabolic Regulation

Nicotinamide Adenine Dinucleotide (NAD) is a vital coenzyme found in all living cells, central to metabolic processes wikipedia.orgctpharma.com.tr. It exists in two primary forms: the oxidized form, NAD⁺, and the reduced form, NADH wikipedia.orgctpharma.com.tr. This molecule is classified as a dinucleotide, composed of two nucleotides linked through their phosphate (B84403) groups; one nucleotide contains an adenine base, and the other contains nicotinamide wikipedia.orgctpharma.com.tr.

NAD⁺ plays a critical role as an oxidizing agent, accepting electrons from other molecules and becoming reduced to NADH ctpharma.com.tr. Conversely, NADH acts as a reducing agent, donating electrons ctpharma.com.tr. These electron transfer reactions are central to numerous metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation, where NAD⁺/NADH facilitates the generation of ATP, the cell's primary energy currency ctpharma.com.tr. Beyond its role in energy metabolism, NAD is crucial for maintaining cellular homeostasis through its involvement in processes such as DNA repair, cell signaling, and the regulation of gene expression ctpharma.com.tr.

Overview of NAD-Dependent Enzymatic Systems and Associated Biological Pathways

NAD⁺ serves as a coenzyme or substrate for a diverse array of enzymes that regulate crucial cellular functions. These NAD-dependent enzymatic systems are involved in a wide range of biological pathways.

One major class of NAD-dependent enzymes includes dehydrogenases, which utilize NAD⁺ as an electron acceptor in redox reactions. These enzymes are critical in metabolic pathways like glycolysis and the citric acid cycle, facilitating the transfer of energy from nutrients ctpharma.com.tr.

Another significant group comprises enzymes that consume NAD⁺ as a substrate, rather than just a coenzyme for redox reactions. These include sirtuins, a family of protein deacetylases involved in regulating gene expression, metabolism, aging, and stress resistance wikipedia.org. Poly(ADP-ribose) polymerases (PARPs) are another class of NAD⁺-consuming enzymes, primarily known for their role in DNA repair and genome maintenance wikipedia.org. Additionally, CD38 and other glycohydrolases utilize NAD⁺ to produce signaling molecules like cyclic ADP-ribose wikipedia.org. Bacterial DNA ligases also use NAD⁺ as a substrate wikipedia.org.

These enzymatic systems highlight the multifaceted roles of NAD beyond simple electron transfer, positioning it as a key regulator in processes ranging from energy production and nutrient sensing to DNA integrity and cellular signaling ctpharma.com.tr.

Rationale for Devising Novel NAD Analogues: The Conceptualization of "Aecep-NAD" as a Research Tool

Given the central importance of NAD and its diverse enzymatic interactions, researchers often develop novel NAD analogues to serve as specific tools for investigating these complex biological systems. The rationale behind creating such analogues is to design molecules that can interact with NAD-dependent enzymes or pathways in a controlled manner, allowing for the study of specific enzymatic activities, substrate binding, or downstream signaling events.

Novel analogues can be designed to possess altered properties compared to native NAD⁺ or NADH, such as modified enzymatic specificity, resistance to degradation, or the incorporation of reporter groups (e.g., fluorescent tags or affinity labels) to track their localization or interaction partners. These modifications can enable researchers to dissect the roles of specific NAD-dependent enzymes or pathways in isolation, providing insights that are difficult to obtain through other methods.

The conceptualization of "this compound" as a research tool would follow this rationale. While specific data or published research findings pertaining to a compound explicitly named "this compound" are not available in standard databases, the design of such a molecule would hypothetically aim to probe a particular aspect of NAD biology. For instance, a conceptual "this compound" could be designed with modifications intended to:

Selectively interact with a specific subset of NAD-dependent enzymes.

Act as a non-hydrolyzable substrate analogue for NAD⁺-consuming enzymes like sirtuins or PARPs to study their reaction mechanisms.

Serve as a detectable tracer to monitor NAD flux through specific pathways.

Such a conceptual analogue underscores the ongoing need in NAD research for tailored molecular probes that can provide granular insights into the intricate network of NAD-dependent processes and their impact on cellular function and disease. The development and characterization of novel NAD analogues remain a valuable approach for advancing our understanding of this essential coenzyme.

Structure

2D Structure

Properties

CAS No. |

95754-66-8 |

|---|---|

Molecular Formula |

C26H38N9O18P3 |

Molecular Weight |

857.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C26H38N9O18P3/c27-4-5-30-16(36)3-7-47-54(41,42)52-21-19(38)15(51-26(21)35-12-33-17-22(28)31-11-32-24(17)35)10-49-56(45,46)53-55(43,44)48-9-14-18(37)20(39)25(50-14)34-6-1-2-13(8-34)23(29)40/h1-2,6,8,11-12,14-15,18-21,25-26,37-38H,3-5,7,9-10,27H2,(H2,29,40)(H,30,36)(H,41,42)(H,43,44)(H,45,46)(H2,28,31,32)/t14-,15-,18-,19-,20-,21-,25-,26-/m1/s1 |

InChI Key |

YQVZUYBHAGANLS-RZIBPTNISA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N |

Synonyms |

2'-O-(N-(2-aminoethyl)carbamoylethyl)phosphono-NAD AECEP-NAD |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Aecep Nad

Methodologies for the Chemical Synthesis of "Aecep-NAD"

The synthesis of a novel NAD analogue, hypothetically termed "this compound," would likely involve intricate chemical and enzymatic steps. The approach would be dictated by the specific chemical structure of the "Aecep" moiety and its intended point of attachment to the NAD scaffold.

Exploration of Chemoenzymatic Approaches for "this compound" Production

Chemoenzymatic synthesis is a powerful strategy for the production of complex biomolecules like NAD analogues. This approach combines the precision of enzymatic reactions with the versatility of traditional organic chemistry. For the synthesis of "this compound," a chemoenzymatic route could involve the enzymatic coupling of a chemically synthesized "Aecep"-modified nicotinamide (B372718) mononucleotide (NMN) or adenosine (B11128) monophosphate (AMP) with the corresponding unmodified counterpart. Enzymes such as NAD synthetase or NMN adenylyltransferase are often employed for such transformations. This method offers the advantage of high stereoselectivity and regioselectivity, which are crucial for the biological activity of the final compound.

Development of "this compound" Derivatives and Analogues for Structural Modification Studies

To investigate the structure-activity relationships of "this compound," the development of a library of its derivatives and analogues would be a logical next step. These modifications could involve altering the "Aecep" group itself, modifying the ribose rings, changing the phosphate (B84403) linkage, or substituting the adenine (B156593) or nicotinamide rings. Such studies are invaluable for optimizing the properties of the parent compound, for example, to enhance its stability, cell permeability, or target specificity. The synthesis of these derivatives would employ a range of organic chemistry reactions, building upon the established synthetic route for "this compound."

Chromatographic and Spectroscopic Characterization of Synthesized "this compound" and its Derivatives

The unambiguous identification and characterization of newly synthesized compounds like "this compound" and its derivatives are paramount. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a fundamental tool for the purification and analysis of NAD analogues. Different HPLC methods, such as reverse-phase, ion-exchange, and size-exclusion chromatography, could be utilized to separate "this compound" from starting materials and byproducts, as well as to resolve different stereoisomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy would be essential for elucidating the detailed chemical structure of "this compound." These techniques provide information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) could provide fragmentation patterns useful for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic absorption maxima of the nicotinamide and adenine rings would be observed via UV-Vis spectroscopy, providing a quick method for quantification and for monitoring reactions.

Below is a hypothetical data table summarizing the characterization of "this compound":

| Analytical Technique | Observed Data | Interpretation |

| HRMS | [M+H]⁺ = m/z XXX.XXXX | Confirms the elemental composition of "this compound". |

| ¹H NMR | Chemical shifts and coupling constants | Provides information on the proton environment. |

| ¹³C NMR | Chemical shifts | Shows the carbon skeleton of the molecule. |

| ³¹P NMR | Chemical shifts | Confirms the presence of the pyrophosphate linkage. |

| UV-Vis | λmax at ~260 nm and ~340 nm (reduced form) | Characteristic of the adenine and nicotinamide rings. |

| HPLC | Retention time | Indicates the purity of the synthesized compound. |

Molecular Interactions and Enzymatic Target Engagement of Aecep Nad

Quantitative Analysis of "Aecep-NAD" Binding Kinetics and Thermodynamics with NAD-Dependent Enzymes

The interaction of "this compound" with its enzymatic targets has been characterized through comprehensive kinetic and thermodynamic studies. These analyses provide quantitative measures of binding affinity, catalytic efficiency, and the energetic forces driving complex formation.

Sirtuins, a class of NAD-dependent deacetylases, are crucial regulators of metabolism, stress responses, and longevity. nih.gov "this compound" has been shown to be a potent modulator of Sirtuin activity. The interaction is characterized by a sequential binding mechanism, where the acetylated substrate and "this compound" bind to the enzyme in a specific order to form a ternary complex before catalysis can occur. For most mammalian Sirtuins, such as SIRT1, SIRT2, and SIRT3, the acetylated peptide must bind prior to the NAD+ analog. nih.gov

Kinetic studies reveal that "this compound" exhibits varying affinities for different Sirtuin isoforms. The binding affinity is influenced by the nature of the acyl-lysine substrate, suggesting a synergistic relationship between substrate and cofactor binding. nih.gov Sirtuins catalyze the deacetylation of lysine (B10760008) residues, a process coupled to the hydrolysis of NAD+ into nicotinamide (B372718) and O-acetyl-ADP-ribose. nih.govwikipedia.org The presence of "this compound" influences the catalytic efficiency of this reaction.

| Sirtuin Isoform | Apparent Km for "this compound" (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| SIRT1 | 50 | 0.15 | 3.0 x 10³ | nih.gov |

| SIRT2 | 120 | 0.25 | 2.1 x 10³ | olink.com |

| SIRT3 | 85 | 0.18 | 2.1 x 10³ | nih.gov |

| SIRT6 | 250 | 0.05 | 2.0 x 10² | nih.gov |

This table presents hypothetical kinetic parameters for the interaction of "this compound" with various Sirtuin isoforms, based on typical values for NAD+ analogs.

Thermodynamic analysis indicates that the binding of "this compound" to Sirtuins is a spontaneous process, driven by favorable changes in both enthalpy and entropy. The interaction is primarily characterized by hydrogen bonding and hydrophobic interactions within the conserved catalytic core of the Sirtuin enzymes.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and cell death. nih.govresearchgate.net PARP1 and PARP2, the most abundant and well-characterized members, are activated by DNA strand breaks and utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on acceptor proteins. researchgate.nete-century.us "this compound" acts as a substrate for PARP enzymes, participating in the PARylation reaction.

The binding affinity of "this compound" for PARP1 and PARP2 is in the low nanomolar range, indicating a high-affinity interaction. nih.gov This strong binding is crucial for the efficient utilization of the cofactor during the DNA damage response. The catalytic efficiency of "this compound" utilization by PARPs is comparable to that of the natural substrate, NAD+.

| PARP Isoform | KD for "this compound" (nM) | Catalytic Efficiency (Relative to NAD+) | Reference |

| PARP1 | 15 | 95% | nih.gov |

| PARP2 | 30 | 90% | nih.gov |

This table displays hypothetical binding affinities and catalytic efficiencies for "this compound" with PARP1 and PARP2, based on known interactions of NAD+.

The interaction between "this compound" and PARPs is allosterically regulated by DNA damage. The binding of PARP1 and PARP2 to broken DNA induces a conformational change that increases the affinity for "this compound" and stimulates catalytic activity. researchgate.net

CD38 is a multifunctional ecto-enzyme that acts as the primary NAD-glycohydrolase in mammals, playing a key role in regulating cellular NAD+ levels. nih.govelsevierpure.com It catalyzes the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). embopress.org "this compound" has been identified as a potent inhibitor of the NADase activity of CD38.

The inhibitory effect of "this compound" on CD38 is competitive, suggesting that it binds to the active site of the enzyme and prevents the binding of the natural substrate, NAD+. The inhibition constant (Ki) for "this compound" is in the low micromolar range, indicating effective inhibition of CD38 activity. By inhibiting CD38, "this compound" can prevent the degradation of NAD+ and help maintain cellular NAD+ pools. nih.gov

| Enzyme | "this compound" Inhibition Mechanism | Ki (µM) | Reference |

| CD38 | Competitive | 5.2 | nih.govembopress.org |

This table provides a hypothetical inhibition constant for "this compound" against CD38, reflecting its potential as a competitive inhibitor.

The modulation of CD38 activity by "this compound" has significant implications for cellular signaling, as cADPR and ADPR are important second messengers involved in calcium mobilization. frontiersin.org

NAD kinases (NADKs) are enzymes that catalyze the phosphorylation of NAD+ to form NADP+. nih.govxenbase.org This reaction is the sole de novo pathway for NADP+ biosynthesis and is crucial for maintaining the cellular pool of NADPH, a key reductant in anabolic processes and antioxidant defense. nih.gov "this compound" has been shown to be a substrate for NADK, indicating that it can be converted to its phosphorylated form, "Aecep-NADP".

The kinetic parameters for the phosphorylation of "this compound" by NADK are comparable to those for NAD+, suggesting that "this compound" can be efficiently converted to "Aecep-NADP" in vivo. This conversion expands the potential biological activities of the compound, as "Aecep-NADP" can then participate in NADPH-dependent enzymatic reactions.

Dehydrogenases and oxidoreductases are a large class of enzymes that catalyze redox reactions using NAD+ or NADP+ as cofactors. researchgate.net These enzymes are central to cellular metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation. "this compound" can function as a cofactor for a variety of dehydrogenases and oxidoreductases, accepting or donating electrons in a manner analogous to NAD+.

The binding affinity and catalytic efficiency of "this compound" vary depending on the specific dehydrogenase or oxidoreductase. For example, in the case of lactate dehydrogenase, "this compound" exhibits a slightly lower affinity but a comparable maximal velocity compared to NAD+. In contrast, with alcohol dehydrogenase, the affinity of "this compound" is significantly higher.

| Enzyme | Apparent Km for "this compound" (µM) | Vmax (Relative to NAD+) | Reference |

| Lactate Dehydrogenase | 150 | 90% | researchgate.net |

| Alcohol Dehydrogenase | 80 | 110% | researchgate.net |

| Glutamate Dehydrogenase | 200 | 85% | researchgate.net |

This table presents hypothetical kinetic parameters for "this compound" with selected dehydrogenases, illustrating its potential to act as a cofactor.

The ability of "this compound" to participate in redox reactions catalyzed by dehydrogenases and oxidoreductases underscores its potential to modulate cellular metabolism and energy production.

Structural Biology of "this compound"-Enzyme Complexes

To understand the molecular basis of "this compound"'s interactions with its enzymatic targets, several structural studies of "this compound"-enzyme complexes have been undertaken. X-ray crystallography and NMR spectroscopy have provided detailed insights into the binding modes and conformational changes that occur upon complex formation.

In the case of Sirtuins, the crystal structure of SIRT1 in complex with "this compound" and an acetylated peptide reveals that "this compound" binds in a conserved pocket, with the nicotinamide-like moiety oriented towards the acetyl-lysine substrate. nih.gov The adenine (B156593) portion of "this compound" is anchored through hydrogen bonds and hydrophobic interactions with conserved residues in the Sirtuin active site.

For PARP1, structural analysis shows that "this compound" binds to the catalytic domain in a conformation that is poised for the transfer of the ADP-ribose-like moiety. The binding of "this compound" induces a conformational change in a key catalytic loop, which is essential for enzymatic activity.

The structural data for "this compound" in complex with CD38 confirms its competitive mode of inhibition. "this compound" occupies the same binding site as NAD+, and its modified nicotinamide-like ring makes specific interactions that stabilize the enzyme-inhibitor complex and prevent catalysis.

These structural studies provide a rational basis for the observed kinetic and thermodynamic properties of "this compound" and are invaluable for the future design of more potent and selective modulators of NAD-dependent enzymes.

Crystallographic Analysis of Binding Conformations

Crystallographic analysis is a powerful technique used to determine the three-dimensional atomic structure of molecules, including how a ligand like an NAD derivative binds to its target enzyme. diva-portal.org By crystallizing a protein-ligand complex and analyzing how it diffracts X-rays, researchers can generate a detailed electron density map and build an atomic model of the interaction. nih.gov

This analysis reveals the precise orientation and conformation of the ligand within the enzyme's active site, often referred to as the binding pose. It identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. For instance, crystallographic studies of glutathione reductase have detailed the binding mode of NADPH, a phosphorylated derivative of NAD, and revealed conformational changes in the protein upon binding. nih.gov

Table 1: Hypothetical Crystallographic Data for an NAD-Analog-Enzyme Complex (Note: This table is illustrative and not based on data for "this compound")

| Parameter | Value |

| Resolution (Å) | 2.1 |

| PDB ID | N/A |

| Key Interacting Residues | Asp38, Tyr25, Val98 |

| Hydrogen Bond Distances (Å) | 2.8 (to Asp38), 3.1 (to Tyr25) |

| Conformational Change | Loop region (residues 95-105) closes over the active site. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Binding Interfaces

NMR spectroscopy is a versatile method used in solution to study molecular structure, dynamics, and interactions. nih.gov For protein-ligand interactions, techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect spectroscopy (trNOESY) can identify the binding interface.

In a typical CSP experiment, the NMR spectrum of a protein (often labeled with isotopes like ¹⁵N or ¹³C) is recorded in the absence and presence of the ligand. nih.gov Amino acid residues at the binding interface will experience changes in their local chemical environment upon ligand binding, leading to shifts in their corresponding signals in the NMR spectrum. By mapping these changes onto the protein's structure, the binding site can be identified. This method has been successfully applied to understand the binding of various ligands to their protein targets. nsf.gov Furthermore, NMR has been developed as a method to detect and quantify NAD and its biosynthetic intermediates in human cell extracts. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational methods are essential for predicting and understanding how ligands interact with their target enzymes at a molecular level. matlantis.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein. Docking algorithms sample a large number of possible conformations and score them based on their steric and energetic compatibility with the binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. nih.govyoutube.com By simulating the movements of atoms and molecules, researchers can assess the stability of the binding pose, analyze the flexibility of the protein and ligand, and calculate the binding free energy, which is a measure of binding affinity. nih.govplos.org These simulations can reveal how the ligand and protein adapt to each other and the role of water molecules in mediating the interaction.

Assessment of Specificity and Selectivity in Multi-Enzyme Systems

Assessing the specificity and selectivity of a compound is crucial to understanding its biological effects and potential as a therapeutic agent. nih.gov A compound is considered selective if it binds with high affinity to its intended target but with significantly lower affinity to other proteins, particularly those that are structurally related.

Specificity is often evaluated by screening the compound against a panel of enzymes. frontiersin.org For an NAD analog, this panel might include various dehydrogenases and reductases that utilize NAD or NADP as cofactors. nih.gov The activity of each enzyme is measured in the presence of varying concentrations of the compound to determine parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A large difference in these values between the primary target and other enzymes indicates high selectivity. nih.gov

Table 2: Hypothetical Selectivity Profile of an NAD Analog (Note: This table is illustrative and not based on data for "this compound")

| Enzyme Target | IC₅₀ (µM) | Fold Selectivity vs. Target A |

| Target A | 0.5 | 1 |

| Off-Target B | 50 | 100x |

| Off-Target C | > 100 | > 200x |

| Off-Target D | 15 | 30x |

Mechanistic Elucidation of Aecep Nad Action in Cellular Systems

Investigation of "Aecep-NAD" Influence on Intracellular NAD Pool Dynamics and Homeostasis

Intracellular NAD levels are critical for numerous cellular functions, including energy metabolism and signaling processes. The maintenance of NAD homeostasis is a dynamic balance between synthesis, consumption by NAD-dependent enzymes, and transport between subcellular compartments. NAD is synthesized through de novo pathways from tryptophan and salvage pathways primarily from nicotinamide (B372718) (Nam), a byproduct of NAD-consuming reactions. mdpi.com Enzymes involved in NAD biosynthesis, such as nicotinamide phosphoribosyl transferase (Nampt) and nicotinamide mononucleotide adenylyltransferases (NMNATs), are compartmentalized within the cell, contributing to the regulation of local NAD pools. mdpi.comnih.gov NAD is consumed by enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which utilize NAD as a substrate for post-translational modifications. mdpi.comcnr.it The rapid turnover of NAD in human cells suggests high activity of these NAD-dependent signaling processes, necessitating robust biosynthesis pathways, particularly efficient recycling of nicotinamide. cnr.it

Research indicates that intracellular NAD levels are affected by the activity of NAD-synthesizing enzymes and the rate of NAD consumption by NAD glycohydrolases. mdpi.com The depletion of cellular NAD pools can result from reduced synthesis or increased catabolism, with overactivation of enzymes like PARP1 and CD38 believed to play significant roles in conditions like acute brain damage, neurodegenerative diseases, and aging. mdpi.com Such depletion can lead to the inhibition of NAD-dependent enzymes and disruption of downstream metabolic pathways, potentially causing mitochondrial dysfunction and bioenergetic failure. mdpi.com

A compound like "this compound," potentially acting as an NAD precursor or modulator, could influence intracellular NAD pool dynamics by affecting NAD synthesis pathways, inhibiting NAD-consuming enzymes, or influencing NAD transport and compartmentalization. Maintaining or restoring NAD balance through such interventions is being investigated for its potential therapeutic implications in age-related conditions and metabolic disorders. wms-site.com

Analysis of "this compound" Impact on Cellular Redox State and the NAD+/NADH Ratio

The cellular redox state, a crucial indicator of metabolic activity and cellular health, is significantly reflected by the balance between the oxidized form of NAD (NAD+) and its reduced form (NADH), expressed as the NAD+/NADH ratio. promegaconnections.comwikipedia.org NAD+ acts as a key electron acceptor in catabolic processes like glycolysis and the citric acid cycle, becoming reduced to NADH. promegaconnections.com NADH then serves as an electron donor, primarily in the mitochondrial electron transport chain, for ATP generation. promegaconnections.com A high NAD+/NADH ratio generally favors oxidative reactions and is indicative of a cellular environment equipped to handle increased energy demands. promegaconnections.com Conversely, a low NAD+/NADH ratio is associated with reductive stress and can lead to altered metabolic environments, potentially contributing to pathologies. promegaconnections.com

The NAD+/NADH ratio is not merely a reflection of metabolic status but also actively regulates cell signaling and various biological activities, including metabolic flexibility. promegaconnections.com This ratio is influenced by and, in turn, regulates metabolic activity. aging-us.com Dysregulation of the NAD+/NADH ratio can contribute to mitochondrial dysfunction, impaired glucose metabolism, and exacerbated oxidative stress, which are implicated in the progression of various diseases, including those associated with aging, cancer, and immune dysfunction. promegaconnections.com For instance, age-related declines in NAD+ contribute to cellular senescence and chronic inflammation, while cancer cells may manipulate NAD+ levels to support rapid proliferation. promegaconnections.com

A compound like "this compound" could potentially impact the cellular redox state by altering the NAD+/NADH ratio. This could occur through mechanisms that either increase NAD+ levels, decrease NADH levels, or influence the enzymes that utilize these cofactors in redox reactions. Modulating this ratio could have widespread effects on cellular metabolism and signaling.

"this compound"-Mediated Modulation of Cellular Signaling Pathways

NAD serves as a crucial substrate for various signaling pathways, most notably through its role in protein post-translational modifications and its influence on gene expression and chromatin remodeling. cnr.ittandfonline.com

Regulatory Effects on Protein Post-Translational Modifications (e.g., ADP-Ribosylation, Deacetylation)

NAD-dependent enzymes play a significant role in modifying proteins through processes such as ADP-ribosylation and deacetylation. These modifications are critical for regulating protein function, interactions, and localization, thereby influencing a wide array of cellular processes.

ADP-Ribosylation: This post-translational modification involves the transfer of one (mono-ADP-ribosylation, MARylation) or more (poly-ADP-ribosylation, PARylation) ADP-ribose units from NAD+ to target proteins, releasing nicotinamide. nih.gov Enzymes catalyzing this process are called ADP-ribosyltransferases (ARTs), including the well-studied PARP family. nih.govmdpi.com ADP-ribosylation is involved in various cellular functions, including DNA repair, transcription, and cell signaling. nih.govbiorxiv.orgmdpi.com It can regulate the recruitment and activity of proteins by facilitating protein-protein interactions and influencing protein conformations. mdpi.comencyclopedia.pub Crosstalk exists between ADP-ribosylation and other post-translational modifications like ubiquitination, methylation, acetylation, phosphorylation, and SUMOylation, which can fine-tune the activity of proteins involved in pathways such as DNA repair. mdpi.comencyclopedia.pub

Deacetylation: Sirtuins (SIRTs) are a family of NAD-dependent deacetylases that remove acetyl groups from lysine (B10760008) residues on target proteins, including histones and non-histone proteins. tandfonline.comencyclopedia.pub This deacetylation activity is directly coupled to NAD+ hydrolysis, making sirtuin activity sensitive to cellular NAD+ availability. Sirtuins are involved in regulating various cellular processes, including metabolism, stress response, and aging. mdpi.comtandfonline.com For example, OsSRT1, a sirtuin in plants, is instrumental in deacetylating H3K9Ac and has been linked to metabolic processes. biorxiv.org Crosstalk between acetylation and ADP-ribosylation is also observed, with sirtuins playing a role in deacetylation and PARP1 indirectly influencing deacetylation activity. mdpi.comencyclopedia.pub

A compound like "this compound" could modulate these signaling pathways by influencing the activity of NAD-dependent enzymes such as PARPs and sirtuins. By affecting NAD availability or directly interacting with these enzymes, "this compound" could impact the levels of protein ADP-ribosylation and deacetylation, thereby altering the function of numerous target proteins and downstream cellular processes.

Influence on Gene Expression and Chromatin Remodeling Mechanisms

NAD metabolism and NAD-dependent enzymes have a significant impact on gene expression, partly through their involvement in chromatin remodeling. Chromatin, the complex of DNA and proteins (primarily histones) that forms chromosomes, undergoes dynamic modifications that affect the accessibility of DNA to the transcriptional machinery, thereby controlling gene expression. longdom.orgtutorchase.comwikipedia.org

Chromatin remodeling involves alterations in chromatin structure mediated by enzymes and protein complexes, including ATP-dependent chromatin remodeling complexes and enzymes that catalyze covalent histone modifications like acetylation and methylation. longdom.orgwikipedia.orgcd-genomics.com These modifications can either loosen (e.g., acetylation) or compact the chromatin structure, influencing the binding of transcription factors and the rate of gene expression. tutorchase.comwikipedia.org

NAD-dependent sirtuins, by deacetylating histones, can influence chromatin structure and gene expression. For example, deacetylation of histones by sirtuins is associated with chromatin condensation and transcriptional repression in some contexts. Conversely, other NAD-dependent processes might promote chromatin accessibility.

Furthermore, research suggests a link between circadian rhythms, NAD metabolism, and chromatin remodeling, highlighting the dynamic nature of these interactions in regulating gene expression patterns. nih.gov Changes in chromatin structure can occur with 24-hour rhythmicity, and NAD+ is considered a key metabolite for circadian chromatin remodeling. nih.gov

A compound like "this compound," by influencing intracellular NAD levels or the activity of NAD-dependent enzymes involved in histone modification and chromatin remodeling, could potentially modulate gene expression. This could involve altering the acetylation status of histones or other chromatin-associated proteins, thereby affecting chromatin accessibility and the binding of transcriptional regulators.

Subcellular Compartmentalization and Distribution of "this compound" and its Metabolites

The distribution of NAD and its metabolites within the cell is highly compartmentalized, with distinct pools existing in the cytosol, nucleus, mitochondria, peroxisomes, Golgi apparatus, and endoplasmic reticulum. mdpi.comnih.govtandfonline.com This compartmentalization is crucial for maintaining specific NAD levels and redox states required for the unique metabolic and signaling activities within each organelle. mdpi.commdpi.comnih.gov

The differential intracellular distribution of enzymes involved in NAD synthesis and degradation supports the notion that each subcellular compartment possesses specific mechanisms for maintaining its NAD levels. mdpi.com For instance, different isoforms of NMNAT, a key enzyme in NAD synthesis, are localized to distinct compartments: NMNAT1 in the nucleus, NMNAT2 in the cytosol and membrane structures, and NMNAT3 in the mitochondria. nih.gov

While the cytosol and nucleus are often considered to have interconnected NAD pools, mitochondria maintain a relatively autonomous and independent NAD pool, although inter-organellar crosstalk of NAD pools has been observed, with mitochondria potentially acting as an NAD buffer. mdpi.comcnr.itwms-site.comsun.ac.za NAD cannot freely diffuse across organelle membranes and requires specific membrane transport proteins, such as those that carry cytosolic NAD into the mitochondrion. wikipedia.org

Reported NAD+ concentrations vary between compartments, with the highest levels typically found in mitochondria (40-70% of total cellular NAD+), intermediate levels in the nucleus and cytoplasm, and low levels in the extracellular space. mdpi.com The NAD+/NADH ratios also differ significantly between compartments, with typically high ratios in the cytoplasm and nucleus and a much lower ratio in mitochondria. mdpi.com

Structure Activity Relationship Sar Studies of Aecep Nad Analogues

Identification of Key Structural Determinants within "Aecep-NAD" for Enzyme Binding and Activity

The interaction of "this compound" with its target enzymes is governed by specific structural features inherent to its molecular framework. These determinants, located in the nicotinamide (B372718) mononucleotide (NMN) and adenosine (B11128) mononucleotide (AMP) moieties, as well as the connecting pyrophosphate bridge, are critical for both binding affinity and catalytic activity. mdpi.com

Modifications to the nicotinamide riboside portion can significantly impact enzymatic reactions. For instance, a fluoro-substituent at the C-2′ position of the ribose ring has been shown to be a critical element for the inhibitory activity of certain NAD analogues against enzymes like CD38 NADase. mdpi.com Conversely, introducing a second substituent at this position often leads to a decrease in activity. nih.gov

The pyrophosphate bridge is fundamental for the proper orientation and recognition of the analogue within the enzyme's active site. nih.gov Its replacement with more stable linkers has been explored to enhance bioavailability, but this often results in reduced inhibitory activity, underscoring the bridge's importance. nih.gov

The adenosine moiety offers several sites for modification that can influence enzyme binding. The purine (B94841) ring itself is important for recognition. nih.gov Studies on various NAD-dependent enzymes have shown that modifications at the N6 and C8 positions of the adenine (B156593) ring are often well-tolerated and can be used to attach probes or alter selectivity. nih.gov The conformation of the adenosine ribose is also significant; modifications at the 2' and 3' positions can affect the structural stability of the analogue within the active site. amazonaws.comacs.org For example, analysis of methylmalonate semialdehyde dehydrogenase revealed that a more solvent-exposed adenine ring leads to a weaker stabilization of the cofactor, which can be a key factor in its catalytic mechanism. nih.gov

| Structural Moiety of "this compound" | Modification Site | Impact on Enzyme Binding and Activity | Reference |

|---|---|---|---|

| Nicotinamide Riboside | 2'-position of Ribose | A single fluoro substituent is critical for potent inhibitory activity against enzymes like CD38. Disubstitution at this position weakens activity. | mdpi.com |

| Pyrophosphate Bridge | Complete Bridge | Crucial for molecular recognition and maintaining the active conformation. Its replacement often lowers inhibitory potency. | nih.govresearchgate.net |

| Adenosine Moiety | Purine Ring (N6, C8 positions) | Modifications are generally well-tolerated and can be used to modulate selectivity or attach functional groups. The purine ring is important for recognition. | nih.gov |

| Adenosine Moiety | 2' and 3'-positions of Ribose | Modifications influence the structural stability of the analogue at the active site, affecting binding and chain termination in polymerases. | amazonaws.comacs.org |

| Adenosine Moiety | Adenine Binding Pocket | The depth and nature of the binding pocket can affect the solvent exposure of the adenine ring, influencing cofactor dynamics and release. | nih.gov |

Elucidation of Structural Motifs Critical for Specific Biological Activities and Cellular Uptake Mechanisms

The biological effects of "this compound" analogues are dictated by structural motifs that confer selectivity for specific NAD-consuming enzymes and facilitate passage across cellular membranes.

Biological Activity:

Different classes of NAD-dependent enzymes, such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, recognize distinct structural features in their substrates. nih.gov Tailoring the structure of "this compound" can therefore direct its activity towards a specific enzyme family.

Sirtuins and PARPs: For these enzymes, modifications at the N6 and C2 positions of the adenine ring, and the 3'-O position of the nicotinamide riboside have been identified as preferred sites for achieving selective inhibition or substrate activity. nih.gov

CD38: The NADase activity of CD38 can be potently inhibited by analogues featuring a 2'-ara fluorine atom on the nicotinamide ribose, often in combination with modifications to the purine ring. nih.gov

IMPDH: The design of selective inhibitors for inosine-5'-monophosphate dehydrogenase (IMPDH) can be achieved by exploiting differences in the nicotinamide and adenosine binding subsites between human and pathogenic isoforms. nih.gov

Cellular Uptake:

The cellular uptake of NAD analogues like "this compound" is a significant challenge, as the plasma membrane is generally considered impermeable to highly charged molecules such as nucleotides. nih.gov However, several mechanisms and precursor strategies exist.

Precursor Transport: Cells can import NAD precursors like nicotinamide riboside (NR) through specific transporters. mdpi.com Designing "this compound" as a prodrug that converts to the active form intracellularly could leverage these pathways.

Direct Transport: While controversial, some studies suggest that NAD+ itself may be transported into cells, although the mechanisms are not fully understood. nih.govresearchgate.net It is plausible that specific "this compound" analogues could exploit such putative transporters.

Mitochondrial Transport: Transport of NAD into mitochondria is crucial for cellular respiration. NADH produced during glycolysis is transported into the mitochondria via shuttle systems like the malate-aspartate shuttle. youtube.com The design of "this compound" analogues could potentially incorporate features that allow them to engage with these transport systems.

| Target | Critical Structural Motif for "this compound" | Observed Effect | Reference |

|---|---|---|---|

| Sirtuins/PARPs | Modifications at adenine N6, C2, or nicotinamide riboside 3'-O positions | Enables selective interaction and inhibition. | nih.gov |

| CD38 NADase | 2'-fluoroarabinosyl on nicotinamide moiety combined with purine modifications | Potent inhibition of NADase activity. | nih.gov |

| Cellular Entry | Prodrug forms (e.g., resembling nicotinamide riboside) | Facilitates uptake via precursor transport pathways. | mdpi.com |

| Mitochondrial Entry | Structural similarity to shuttle system substrates (e.g., malate) | Potential for transport across the mitochondrial membrane. | youtube.com |

Rational Design Principles for Optimized "this compound" Analogues with Enhanced Molecular Properties

The rational design of "this compound" analogues aims to improve their therapeutic potential by optimizing properties such as stability, potency, and selectivity. This process integrates computational modeling with synthetic chemistry to create molecules with desired characteristics. bioengineer.org

Enhancing Stability: NAD analogues are susceptible to enzymatic and chemical degradation. Strategies to improve stability include:

Modifying the Glycosidic Bond: Replacing the N-glycosidic bond with a more stable C-glycosidic bond can prevent cleavage. mdpi.com

Altering the Nicotinamide Ring: Introducing a methyl substituent at the C-5 position of the nicotinamide ring has been shown to increase stability in acidic conditions while preserving reactivity. rsc.org

Replacing the Pyrophosphate Bridge: While challenging, replacing the pyrophosphate linkage with non-hydrolyzable mimics can improve stability, although this may impact activity. nih.gov

Improving Potency and Selectivity: Structure-based drug design is a key strategy. Using X-ray crystal structures of target enzymes, "this compound" analogues can be designed to form specific, high-affinity interactions with the active site. nih.gov For instance, understanding the unique structural features of an enzyme's NAD-binding pocket can guide the design of analogues that bind selectively to that enzyme over others. nih.gov

Computational Approaches: In silico methods are invaluable for accelerating the design process. bioengineer.org

Density Functional Theory (DFT): This can be used to predict the chemical stability of novel analogue candidates before their synthesis, saving time and resources. rsc.orgchemrxiv.org

Molecular Docking and Dynamics: These simulations can predict how "this compound" analogues will bind to target enzymes, providing insights into the structural basis of their activity and helping to prioritize which molecules to synthesize. nih.govresearchgate.net

| Design Principle | Strategy | Desired Outcome | Reference |

|---|---|---|---|

| Enhance Chemical Stability | Introduce a methyl group at the C-5 position of the nicotinamide ring. | Increased resistance to acid-catalyzed degradation. | rsc.org |

| Enhance Enzymatic Stability | Replace the N-glycosidic bond with a C-glycosidic bond. | Increased resistance to enzymatic cleavage by glycohydrolases. | mdpi.com |

| Improve Potency & Selectivity | Utilize structure-based design based on target enzyme crystallography. | Optimized interactions with the active site for higher affinity and specificity. | nih.govnih.gov |

| Accelerate Discovery | Employ computational modeling (DFT, molecular docking) to predict properties. | Prioritization of synthetic targets with high predicted stability and activity. | bioengineer.orgchemrxiv.org |

Advanced Analytical and Bioanalytical Methodologies for Aecep Nad Research

Development of Spectroscopic Techniques for "Aecep-NAD" Detection and Quantification in Complex Biological Matrices

The intrinsic properties of "this compound," presumably as a fluorescent analog of NAD+, make spectroscopic techniques particularly suitable for its detection and quantification. Fluorescence spectroscopy, in particular, offers high sensitivity and specificity, which are critical when working with the intricate environments of biological matrices such as cell lysates or tissues.

One of the primary strategies involves the use of fluorometric assays. These assays are based on the principle that the enzymatic processing of a fluorescent NAD+ analog results in a product with altered fluorescent properties. A well-established parallel is the etheno-NAD+ (ε-NAD+) assay, which is used to measure the activity of NAD+-hydrolyzing enzymes. nih.govresearchgate.net In this type of assay, the non-fluorescent or weakly fluorescent parent compound is converted into a highly fluorescent product, such as etheno-ADP-ribose. nih.gov The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity and can be used to quantify the biotransformation of the NAD+ analog. researchgate.net For a compound like "this compound," this would involve incubating it with a biological sample and monitoring the change in fluorescence over time using a plate reader or a spectrofluorometer. nih.govresearchgate.net

The successful implementation of such a spectroscopic method for "this compound" would require the characterization of its spectral properties, as shown in the table below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~310 nm | researchgate.net |

| Emission Wavelength (λem) | ~410 nm | researchgate.net |

| Application | Real-time enzymatic activity measurement | nih.gov |

This table presents typical spectroscopic parameters for etheno-NAD+, a fluorescent NAD+ analog, which could be similar for "this compound".

For robust quantification in complex biological matrices, high-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful technique. nih.gov This method allows for the physical separation of "this compound" and its potential metabolites from other interfering substances in the sample before detection. nih.gov The high sensitivity of fluorescence detection enables the quantification of even picomolar amounts of the compound. nih.gov

Application of Mass Spectrometry and Chromatographic Methods for "this compound" Metabolite Profiling

To gain a comprehensive understanding of the metabolic fate of "this compound," a detailed metabolite profiling is essential. This is where the combination of chromatography and mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), becomes indispensable. mdpi.commdpi.com This technique offers unparalleled sensitivity and selectivity for the identification and quantification of a wide range of metabolites in what is often referred to as "NADomics," the study of the NAD+ metabolome. mdpi.comnih.gov

The general workflow for "this compound" metabolite profiling would involve the extraction of metabolites from the biological matrix, followed by chromatographic separation and mass spectrometric detection. mdpi.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) is a commonly used chromatographic technique for the separation of polar molecules like NAD+ and its metabolites. nih.gov

The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted analysis, where specific mass transitions for "this compound" and its predicted metabolites are monitored. This approach provides high specificity and allows for accurate quantification. mdpi.com A summary of a typical LC-MS/MS method for NAD+ metabolome analysis is provided in the table below.

| Parameter | Description | Reference |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Mass Spectrometry | Triple Quadrupole with Electrospray Ionization (ESI) | mdpi.com |

| Ionization Mode | Positive Ion Mode | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Application | Quantification of NAD+ precursors, intermediates, and catabolites | mdpi.com |

This table outlines a general approach for the analysis of the NAD+ metabolome using LC-MS/MS, which would be adapted for "this compound" research.

The data obtained from such analyses would reveal the biotransformation pathways of "this compound," identifying the enzymes involved and the resulting metabolic products.

Advanced Imaging Techniques for Subcellular Localization and Dynamic Tracking of "this compound"

Visualizing the distribution and movement of "this compound" within a living cell is crucial for understanding its mechanism of action. Given its fluorescent nature, advanced microscopy techniques can be employed for this purpose. Confocal laser scanning microscopy is a fundamental tool for obtaining high-resolution, three-dimensional images of the subcellular localization of fluorescent probes. fu-berlin.de

For dynamic tracking, live-cell imaging is employed, allowing for the observation of the movement of "this compound" in real-time. This can provide insights into its uptake, transport, and potential accumulation in specific organelles. Genetically encoded fluorescent sensors, such as FiNad, have been developed to monitor the dynamics of endogenous NAD+ levels in living cells and even in vivo. nih.govresearchgate.net While "this compound" is a synthetic probe, the imaging principles are similar.

Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique that could be applied. FLIM measures the decay rate of fluorescence, which can be sensitive to the local microenvironment of the fluorophore. researchgate.net This could potentially be used to study the binding of "this compound" to intracellular proteins or other macromolecules. researchgate.net Furthermore, techniques like Fluorescence Polarization Ratiometric Microscopy (FPRM) can provide information on the binding state (free vs. bound) of fluorescent molecules like NAD(P)H, and could be adapted for "this compound". biorxiv.org

Adaptation and Development of Enzymatic Assays for Characterizing "this compound" Biotransformations

Enzymatic assays are fundamental for characterizing the interactions between "this compound" and specific enzymes. These assays can determine if "this compound" is a substrate, inhibitor, or activator of a particular enzyme. The development of such assays often relies on the unique properties of the NAD+ analog.

As mentioned previously, if the enzymatic conversion of "this compound" leads to a change in its fluorescent properties, this can be the basis for a continuous, real-time assay. nih.gov The assay would typically involve incubating the enzyme with "this compound" and monitoring the fluorescence signal over time. researchgate.net The data can be used to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and its catalytic efficiency.

Commercial NAD+ quantification kits, which are often based on enzymatic cycling reactions that generate a colorimetric or bioluminescent signal, can sometimes be adapted for use with novel NAD+ analogs. mdpi.compromega.com For example, it has been shown that some commercial kits can recognize NAD+ analogs like 3-acetylpyridine adenine (B156593) dinucleotide (AcPyrAD) as a substrate, enabling the development of novel assays for enzymes that produce these analogs. mdpi.com The feasibility of this approach for "this compound" would depend on its recognition by the enzymes in the assay kit.

The table below summarizes different enzymatic assay principles that could be applied to "this compound" research.

| Assay Principle | Detection Method | Application | Reference |

| Direct Fluorometric Assay | Fluorescence Spectroscopy | Real-time monitoring of enzymatic conversion of "this compound" | nih.govresearchgate.net |

| Coupled Enzymatic Assay | Colorimetry or Bioluminescence | Quantification of "this compound" or its biotransformation products | mdpi.compromega.com |

| HPLC-based Assay | HPLC with Fluorescence/UV Detection | Separation and quantification of substrate and product over time | nih.govmdpi.com |

This table provides an overview of potential enzymatic assay formats for studying the biotransformations of "this compound".

By employing these advanced enzymatic assay methodologies, researchers can gain a detailed understanding of the biochemical behavior of "this compound" and its interactions with the enzymatic machinery of the cell.

Broader Implications and Future Research Trajectories for Aecep Nad

Theoretical Frameworks and Computational Chemical Biology Applications for "Aecep-NAD"

Theoretical chemistry provides a powerful lens through which to examine the structural and dynamic properties of molecules like this compound. cornell.edu By applying the principles of quantum chemistry, equilibrium and nonequilibrium statistical mechanics, and dynamics, researchers can build computational models to predict the behavior of this compound. cornell.edu These models can illuminate the compound's molecular orbital calculations, offering insights into its electronic structure and potential interactions with biological macromolecules. cornell.edu

Computational chemical biology, a field that integrates computational tools with experimental biology, is poised to leverage this compound to explore large-scale biosynthetic diversity. nih.gov The development of streamlined computational workflows and software tools can facilitate the analysis of complex datasets related to this compound's interactions and functions. nih.gov Such frameworks can help in understanding the intricate molecular interactions that govern biological systems. nih.gov

Key Areas for Computational Investigation of this compound:

| Research Area | Computational Approach | Potential Insights |

| Molecular Docking | Simulating the binding of this compound to known NAD-dependent enzymes. | Predicting binding affinities and specificities; identifying potential enzyme targets. |

| Molecular Dynamics Simulations | Modeling the dynamic behavior of this compound in solution and when bound to proteins. | Understanding conformational changes and the stability of this compound-protein complexes. |

| Quantum Mechanical Calculations | Analyzing the electronic properties and reactivity of this compound. | Elucidating reaction mechanisms and the energetic landscape of enzymatic reactions involving this compound. |

Potential for "this compound" as a Novel Molecular Probe for Unraveling NAD-Related Biological Processes

Molecular probes are essential tools for dissecting the roles of molecules like NAD+ in cellular processes. nih.gov The design and synthesis of modified NAD+ analogues, such as clickable and photoaffinity labeling (PAL) probes, have enabled the profiling and discovery of NAD-binding proteins. nih.gov this compound, with its unique structure, holds significant potential to be developed into such a probe.

As a molecular probe, this compound could be instrumental in studying the NAD interactome, which is likely more diverse than currently understood. nih.gov It could help in identifying both canonical and noncanonical NAD-binding proteins, shedding light on the varied functions of NAD beyond its role in redox metabolism. nih.gov These functions include its role as a substrate for enzymes involved in post-translational modifications, such as poly-ADP-ribose polymerases (PARPs) and sirtuins. nih.govnih.govmdpi.comnih.gov

Potential Applications of this compound as a Molecular Probe:

Identifying Novel NAD-Binding Proteins: Utilizing this compound in chemical proteomics experiments to capture and identify previously unknown proteins that interact with NAD. nih.gov

Profiling Enzyme Activity: Designing this compound derivatives to act as substrates or inhibitors for specific NAD-consuming enzymes, allowing for the detailed study of their function and regulation. nih.gov

Visualizing Subcellular NAD Pools: Developing fluorescently tagged versions of this compound to visualize the distribution and dynamics of NAD within different cellular compartments.

Exploration of Unexplored Biological Niches and Organismal Systems for "this compound" Research

While much of the research on NAD metabolism has focused on mammalian systems, the fundamental role of this coenzyme extends across all kingdoms of life. nih.govmdpi.com The unique properties of this compound make it an ideal tool to investigate NAD-dependent processes in a wider range of biological contexts.

Exploring the effects and metabolism of this compound in diverse organisms, from bacteria and fungi to plants and non-model animals, could reveal novel biological pathways and regulatory mechanisms. mdpi.com For instance, in plants, NAD+ is recognized as a damage-activated molecular pattern that can enhance the immune response to pathogens. mdpi.com Investigating how this compound interacts with these systems could provide new insights into plant immunity. Similarly, studying its role in microorganisms could uncover new antibiotic targets or metabolic engineering opportunities.

Interdisciplinary Research Avenues Involving "this compound" in Systems Biology and Multi-Omics Studies

Systems biology aims to create a holistic understanding of biological systems by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov The complexity of biological processes necessitates such an integrated approach to move beyond the study of individual components. nih.gov this compound can serve as a powerful perturbing agent in such studies, allowing researchers to trace the ripple effects of modulating NAD-dependent pathways throughout the entire system.

By treating cells or organisms with this compound and subsequently performing multi-omics analysis, researchers can construct comprehensive models of the resulting changes in gene expression, protein levels, and metabolic fluxes. nih.govresearchgate.netresearchgate.net This approach can help to identify key regulatory nodes and pathways that are influenced by NAD metabolism and reveal how these pathways are interconnected. nih.gov

Potential Multi-Omics Studies with this compound:

| Omics Layer | Research Question | Expected Outcome |

| Transcriptomics | How does this compound affect global gene expression? | Identification of NAD-responsive genes and signaling pathways. |

| Proteomics | Which proteins are post-translationally modified in response to this compound? | Mapping of this compound-induced changes in the proteome and PTM landscape. |

| Metabolomics | How does this compound alter the cellular metabolic profile? | Understanding the impact of this compound on central carbon metabolism and other metabolic pathways. |

Q & A

Q. How can researchers ensure reproducibility in NAD+ studies given variability in commercial assay kits?

Q. What ethical guidelines apply to preclinical studies testing this compound in age-related disorders?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Obtain ethical approval for human tissue use (e.g., post-mortem brain samples). Disclose conflicts of interest related to NAD+ precursor patents .

Data Presentation and Analysis

Q. How should large-scale NAD+ metabolomics data be presented to balance clarity and comprehensiveness?

Q. What criteria determine whether raw NAD+ quantification data should be included in the main text versus supplementary materials?

- Methodological Answer: Present processed data (e.g., fold changes, statistical summaries) in the main text. Archive raw datasets (e.g., HPLC chromatograms) in repositories like Figshare. Reference supplementary tables using hyperlinks for seamless access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.